1,2-Dichloro-4-isocyanobenzene
Description
Contextualization within Halogenated Phenyl Isocyanide Chemistry
Aromatic isocyanides, or aryl isocyanides, are a class of organic compounds featuring an isocyano group attached to an aromatic ring system. The isocyano- functional group (-N≡C) is isoelectronic with carbon monoxide and possesses a unique electronic structure, with formal positive and negative charges on the nitrogen and carbon atoms, respectively. This duality allows the terminal carbon to exhibit both nucleophilic and electrophilic (carbene-like) character, making isocyanides exceptionally versatile reactants.
Halogenated phenyl isocyanides are a subset of aryl isocyanides where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms, such as chlorine. In the case of 1,2-dichloro-4-isocyanobenzene, the two chlorine atoms are powerful electron-withdrawing groups. Their presence significantly modulates the electronic properties of the benzene ring and, consequently, the reactivity of the attached isocyano group. The inductive effect of the chlorine atoms decreases the electron density of the aromatic system, which can influence the rates and outcomes of reactions involving the isocyanide. This substitution pattern is crucial for fine-tuning the molecule's role in complex chemical transformations.
Research Significance of Dichloro-Aryl Isocyanides in Advanced Organic Synthesis
The true value of dichloro-aryl isocyanides like this compound lies in their application as building blocks in advanced organic synthesis, particularly in multicomponent reactions (MCRs). MCRs, such as the Passerini and Ugi reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. wikipedia.orgwikipedia.org
Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.org The high functional group tolerance of isocyanides makes this reaction a powerful tool in combinatorial chemistry and the synthesis of peptidomimetics. wikipedia.orgmdpi.com
Ugi Reaction: An even more powerful four-component reaction, the Ugi reaction combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to form a bis-amide. wikipedia.org This reaction is celebrated for its ability to rapidly generate molecular diversity from readily available starting materials, which is highly valuable in drug discovery and the creation of chemical libraries. wikipedia.orgrug.nl
Detailed research findings on the closely related isomer, 1,4-dichloro-2-isocyanobenzene (B1334106), highlight the potential of these compounds in cutting-edge applications. For instance, it has been used as a precursor in the on-surface synthesis of aza- biosynth.comradialenes, a class of molecules with unique electronic structures. ecust.edu.cn In this process, the dichloro-substituted isocyanide undergoes a [1+1+1] cycloaddition on a silver surface, a reaction guided by the steric and electronic influence of the chlorine substituents. ecust.edu.cn Furthermore, other substituted aryl isocyanides have been successfully employed in sophisticated reaction cascades, such as an Ugi reaction followed by a copper-catalyzed domino reaction to construct complex heterocyclic scaffolds like isoquinolone-4-carboxylic acids. rug.nl These examples underscore the role of dichloro-aryl isocyanides as key intermediates for accessing novel and complex molecular architectures that would be difficult to assemble through traditional multi-step synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWBBYHSAMAHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374202 | |
| Record name | 1,2-dichloro-4-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-84-3 | |
| Record name | 1,2-Dichloro-4-isocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1930-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-4-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1930-84-3 | |
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Synthetic Methodologies for 1,2 Dichloro 4 Isocyanobenzene
Classical Approaches in Aromatic Isocyanide Synthesis
The most established and widely practiced method for synthesizing aromatic isocyanides is the dehydration of the corresponding N-arylformamide precursors. mdpi.comwikipedia.org This transformation is a cornerstone of isocyanide chemistry, providing a reliable pathway from readily accessible primary amines.
Dehydration of N-(3,4-Dichlorophenyl)formamide Precursors
The synthesis of 1,2-Dichloro-4-isocyanobenzene typically begins with the dehydration of its direct precursor, N-(3,4-Dichlorophenyl)formamide. This reaction involves the elimination of a water molecule from the formamide (B127407) functional group. A variety of dehydrating agents have been developed for this purpose, with the most common being phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), phosgene, and its safer surrogates like diphosgene. wikipedia.orgrsc.org
The general mechanism, particularly when using reagents like POCl₃ or TsCl, is conducted in the presence of a base, such as triethylamine (B128534) or pyridine. wikipedia.org The base serves to neutralize the acidic byproducts generated during the reaction and facilitates the elimination process. The reaction is typically performed in an inert organic solvent, with dichloromethane (B109758) (DCM) being a frequent choice due to its ability to dissolve the formamide precursor and its relative inertness under the reaction conditions. mdpi.comrsc.org
Optimization of Dehydration Reaction Conditions for Enhanced Yields
Achieving high yields and purity in the synthesis of this compound is critically dependent on the careful optimization of reaction parameters, including the choice of dehydrating agent, base, solvent, and temperature.
Influence of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is one of the most effective and commonly used reagents for the dehydration of N-aryl formamides. mdpi.comrsc.org Other reagents like p-toluenesulfonyl chloride (p-TsCl), the Burgess reagent, and systems like triphenylphosphine (B44618) (PPh₃) with iodine have also been investigated. rsc.orgpsu.edu Studies comparing these reagents often find that POCl₃ provides superior yields for a broad range of substrates, including those with electron-withdrawing groups like the chloro-substituents on the target molecule. mdpi.comrsc.org
Influence of Solvent and Base: The choice of solvent is crucial. While dichloromethane (DCM) is widely used, other solvents have been tested to optimize the reaction and improve its environmental profile. mdpi.comrsc.org Research has shown that for the dehydration of N-(3-bromophenyl)formamide with POCl₃, DCM and tetrahydrofuran (B95107) (THF) provided the best yields. mdpi.com More recent developments have focused on using the base itself, such as triethylamine, as the solvent, creating a solvent-free condition that is both efficient and more sustainable. mdpi.comresearchgate.net
The following table summarizes the optimization of solvent conditions for a model dehydration reaction of a halogenated N-arylformamide using POCl₃ and triethylamine.
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Diethyl ether | 15 | 37 |
| 2 | Toluene | 15 | 15 |
| 3 | Acetonitrile | 15 | 56 |
| 4 | Dichloromethane (DCM) | 15 | 94 |
| 5 | Tetrahydrofuran (THF) | 15 | 72 |
| 6 | Solvent-Free (Triethylamine) | 5 | 99 |
Influence of Temperature and Reaction Time: Temperature control is another critical factor. Many dehydration reactions are initiated at 0 °C to manage the exothermic nature of the addition of the dehydrating agent, followed by stirring at room temperature. rsc.org However, optimized protocols have demonstrated that conducting the entire reaction at 0 °C can be sufficient to achieve excellent yields, often in a remarkably short time—sometimes less than 15 minutes. mdpi.comrsc.orgresearchgate.net This rapid conversion at low temperatures minimizes the formation of potential side products. A recent efficient protocol using POCl₃ in triethylamine as the solvent achieves high to excellent yields in under 5 minutes at 0 °C. mdpi.comresearchgate.net
Contemporary and Sustainable Synthetic Strategies for Isocyanides
In response to the growing demand for environmentally benign chemical processes, contemporary research has focused on developing sustainable methods for isocyanide synthesis. These strategies aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.
One prominent green approach is the use of mechanochemistry, where reactions are conducted by ball-milling in the absence of bulk solvents. beilstein-journals.org A mechanochemical route for synthesizing isocyanides from formamides has been developed using p-TsCl as the dehydrating agent and solid sodium carbonate as the base. beilstein-journals.org This method significantly reduces the environmental factor (E-factor) compared to traditional solution-phase approaches and utilizes inexpensive, safer reagents. beilstein-journals.org While not yet specifically documented for this compound, this strategy represents a highly promising avenue for its sustainable production.
Another sustainable strategy involves eliminating hazardous solvents like dichloromethane. As demonstrated in optimization studies, using an excess of a liquid base like triethylamine as the reaction medium can lead to nearly quantitative yields under solvent-free conditions. mdpi.com This approach not only simplifies the reaction setup and workup but also aligns with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions. mdpi.com
The development of less toxic dehydration systems, such as the combination of triphenylphosphine (PPh₃) and iodine, also contributes to more sustainable practices. rsc.org Although sometimes less efficient than POCl₃ for certain substrates, these alternative reagents avoid the use of highly corrosive and regulated chemicals. thieme-connect.com
Analytical Methodologies for Purity Assessment in Isocyanide Synthesis
The purification and subsequent purity assessment of this compound are essential steps to ensure its suitability for further chemical transformations. Isocyanides are known for their potent and unpleasant odors, and many can be unstable, necessitating careful handling and analysis.
Chromatography and Distillation: Purification is commonly achieved through column chromatography on silica (B1680970) gel or by distillation. psu.edumdpi.com For instance, in a Passerini reaction involving this compound, the resulting product was purified using column chromatography with a DCM/hexane solvent system. mdpi.com For volatile isocyanides, bulb-to-bulb distillation under vacuum is an effective purification method. psu.edu
Spectroscopic and Chromatographic Analysis: The identity and purity of the synthesized isocyanide are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. mdpi.com The unique electronic environment of the isocyanide carbon results in a characteristic chemical shift in the ¹³C NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the compound. mdpi.com It can effectively separate the isocyanide from starting materials, solvents, and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is another method used to determine the purity of isocyanide products, often employed for less volatile compounds. tcichemicals.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the isocyanide functional group, which displays a strong and characteristic N≡C stretching vibration, typically in the range of 2100-2150 cm⁻¹.
Reactivity and Mechanistic Investigations of 1,2 Dichloro 4 Isocyanobenzene
Intrinsic Reactivity of the Isocyanide Functional Group
The isocyanide functional group possesses a unique electronic structure, characterized by a carbon atom with both a lone pair of electrons and π* orbitals, allowing it to act as both a nucleophile and an electrophile. encyclopedia.pub This dual reactivity is central to its synthetic utility. sigmaaldrich.com In 1,2-dichloro-4-isocyanobenzene, the presence of two electron-withdrawing chlorine atoms on the aromatic ring has a profound impact on the reactivity of the isocyanide moiety. These substituents decrease the electron density of the entire molecule, particularly affecting the isocyanide carbon. This electronic modification enhances the electrophilic character of the isocyanide carbon while moderating its nucleophilicity. rsc.orgnih.gov Aromatic isocyanides are generally better π-acceptors than their aliphatic counterparts due to the extended conjugation with the phenyl ring. acs.org
The isocyanide carbon atom bears a lone pair, which allows it to act as a nucleophile. encyclopedia.pub This nucleophilicity is fundamental to its participation in a wide array of chemical transformations, most notably in multicomponent reactions. For instance, isocyanides can function as potent nucleophiles in SN2 reactions with alkyl halides, leading to the formation of nitrilium ion intermediates, which can be hydrolyzed in situ to yield highly substituted secondary amides. encyclopedia.pub This reactivity presents an unconventional approach to amide synthesis. encyclopedia.pub
The mechanism of nucleophilic addition to metal-bound isocyanides is often a stepwise associative process. wikipedia.org This involves the attack of the nucleophile on the isocyanide carbon atom, followed by deprotonation and subsequent protonation of the isocyanide nitrogen atom to yield the final product. wikipedia.org In the context of this compound, the electron-withdrawing nature of the chlorine atoms diminishes the nucleophilicity of the isocyanide carbon compared to electron-rich aryl isocyanides. However, it remains sufficiently nucleophilic to engage with highly electrophilic partners, such as protonated imines, which are key intermediates in reactions like the Ugi reaction. mdpi.combeilstein-journals.org
The isocyanide carbon can also exhibit electrophilic character, a feature that is enhanced in this compound due to the inductive effect of the chlorine atoms. rsc.org This allows the isocyanide to undergo α-addition reactions where it is attacked by both a nucleophile and an electrophile. nih.gov Several reaction types hinge on the electrophilicity of the isocyanide, including additions of organometallic reagents, halogens, and other polar molecules. beilstein-journals.org
Metal coordination significantly alters the electronic distribution of the isocyano group, often enhancing its electrophilicity and enabling reaction pathways not otherwise accessible. sigmaaldrich.com For electron-deficient aryl isocyanides like this compound, coordination to a metal center further increases the susceptibility of the carbon atom to nucleophilic attack. nih.gov This is a key principle in many catalytic processes involving isocyanide insertion. sigmaaldrich.com For example, the reaction of electron-deficient imide complexes with isocyanides leads to the formation of carbodiimides, showcasing the electrophilic nature of the isocyanide. nih.gov
Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular complexity and diversity. rsc.orgresearchgate.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are among the most important MCRs, offering rapid access to complex molecular scaffolds. researchgate.nettcichemicals.com this compound, with its distinct electronic properties, is a valuable component for these reactions.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. tcichemicals.comwikipedia.org The reaction is favored in polar protic solvents and proceeds through the formation of an imine from the aldehyde and amine. beilstein-journals.orgillinois.edu This imine is then protonated by the carboxylic acid to form an iminium ion, which is sufficiently electrophilic to be attacked by the nucleophilic isocyanide. wikipedia.org This generates a reactive nitrilium ion intermediate. mdpi.combeilstein-journals.org Subsequent attack by the carboxylate anion and an irreversible Mumm rearrangement leads to the final bis-amide product. beilstein-journals.orgwikipedia.org
While specific literature detailing the use of this compound in the Ugi reaction is not prevalent, its properties as an electron-deficient isocyanide make it a suitable substrate. The electron-withdrawing chlorine atoms render the isocyanide carbon a somewhat weaker nucleophile but a better acceptor for the subsequent Mumm rearrangement step. The general applicability of the Ugi reaction tolerates a wide variety of substituents on all four components, and electron-withdrawing groups on the aryl isocyanide are known to participate effectively. beilstein-journals.org
Table 1: Hypothetical Ugi Reaction with this compound
This table illustrates a potential Ugi reaction, demonstrating how this compound could be incorporated as the isocyanide component to generate a complex α-acylamino amide product.
| Component | Example Compound | Role in Reaction |
| Aldehyde | Benzaldehyde (B42025) | Forms imine with amine |
| Amine | Benzylamine | Forms imine with aldehyde |
| Carboxylic Acid | Acetic Acid | Protonates imine; acts as nucleophile |
| Isocyanide | This compound | Nucleophilic attack on iminium ion |
| Product | 2-((3,4-Dichlorophenyl)amino)-N-benzyl-2-phenylacetamide derivative | α-Acylamino amide |
The Passerini three-component reaction (P-3CR), first reported in 1921, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to proceed via a trimolecular, concerted pathway in aprotic solvents, initiated by hydrogen bonding interactions. wikipedia.orgresearchgate.net An alternative ionic mechanism is proposed in polar solvents, involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate. wikipedia.org
The utility of this compound in the Passerini reaction has been explicitly demonstrated. In one study, it was reacted with benzaldehyde and benzoic acid in the presence of a solid acid catalyst (H₂SO₄-SiO₂) in aqueous media. The reaction proceeded efficiently to yield the corresponding α-acyloxycarboxamide product.
Table 2: Passerini Reaction of this compound
This interactive table details the specific findings from a documented Passerini reaction involving this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |
| This compound | Benzaldehyde | Benzoic Acid | ((3,4-Dichlorophenyl)carbamoyl)(phenyl)methyl benzoate | 73% | organic-chemistry.orgenamine.net |
This successful implementation highlights the compound's effectiveness as a building block in P-3CR, even under green chemistry conditions, leading to novel and highly functionalized molecules. organic-chemistry.org
The efficiency, atom economy, and tolerance of wide functional group diversity make IMCRs ideal for the construction of large chemical libraries for drug discovery and materials science. researchgate.net The ability to rapidly generate thousands or even millions of structurally diverse compounds from a set of basic building blocks is a paradigm of modern combinatorial chemistry.
This compound is a strategic building block for such library design for several reasons:
Structural Rigidity and Defined Exit Vectors: The phenyl ring provides a rigid scaffold, orienting the substituents in a well-defined spatial arrangement.
Modulation of Physicochemical Properties: The two chlorine atoms impart specific electronic properties and increase lipophilicity, which can be crucial for tuning the biological activity and pharmacokinetic profile of library members.
Functional Group Handle: The chlorine atoms can potentially serve as handles for post-MCR modifications, for example, through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the accessible chemical space.
The use of IMCRs allows for the creation of vast enumerated datasets of synthetically feasible molecules, such as the Enamine REAL Database, which contains billions of virtual compounds. By incorporating unique and functionalized building blocks like this compound, chemists can strategically design libraries to explore specific regions of chemical space and accelerate the discovery of new lead compounds.
Cycloaddition Chemistry of Dichloro-Isocyanobenzenes
The isocyanide moiety of this compound is an active participant in various cycloaddition reactions, serving as a building block for the synthesis of diverse cyclic and heterocyclic systems. The chlorine substituents play a crucial role in modulating the reactivity and selectivity of these transformations.
The [1+1+1] cycloaddition represents a direct pathway to form highly strained three-membered rings. chemistryviews.org While synthetically challenging, this approach has been successfully employed in the on-surface synthesis of aza researchgate.netradialenes. chemistryviews.org In a notable study, 1,4-dichloro-2-isocyanobenzene (B1334106), a structural isomer of this compound, was used as a precursor on a silver (Ag(111)) surface. chemistryviews.org This reaction resulted in the first experimentally reported [1+1+1] cycloaddition to form an aza researchgate.netradialene, a class of compounds with unique optical and electrochemical properties. chemistryviews.org The atomically precise synthesis was achieved by dosing the dichloroisocyanobenzene precursor onto the Ag(111) substrate under ultrahigh-vacuum conditions. chemistryviews.org
The formation of the aza researchgate.netradialene structure was confirmed through a combination of advanced surface-sensitive techniques, including scanning tunneling microscopy (STM), non-contact atomic force microscopy (nc-AFM), and time-of-flight secondary ion mass spectrometry (ToF-SIMS), supported by density functional theory (DFT) calculations. chemistryviews.org This work highlights the potential of using dichloroisocyanobenzene derivatives in the bottom-up fabrication of novel nanostructures. chemistryviews.org
The chlorine atoms on the phenyl ring of dichloroisocyanobenzenes exert significant steric and electronic effects that guide the outcome of cycloaddition reactions. chemistryviews.org In the on-surface synthesis of aza researchgate.netradialenes from 1,4-dichloro-2-isocyanobenzene, the chlorine substituents were found to be instrumental in controlling the selectivity of the reaction. chemistryviews.orgrhhz.net This control is attributed to a sterically hindered transition state, which dictates the regiochemistry of the cycloaddition. chemistryviews.org
The electronic properties of the substituents on the isocyanide also play a role. For instance, in gold(I)-catalyzed cycloadditions of allene-dienes, both the steric and electronic properties of the catalyst's ligands influence the electronic structure of the intermediate and its subsequent reactivity. nih.gov Although this example does not directly involve this compound, it underscores the general principle that electronic factors are critical in determining the pathways of cycloaddition reactions.
On-surface synthesis provides a unique environment for cycloaddition reactions, often enabling pathways that are difficult to achieve in solution. The use of a solid substrate can facilitate the assembly of reactants and stabilize reactive intermediates, leading to highly ordered and precise nanostructures. chemistryviews.orgmdpi.com
In the case of the [1+1+1] cycloaddition of 1,4-dichloro-2-isocyanobenzene on an Ag(111) surface, the substrate plays a crucial role in mediating the reaction. chemistryviews.org The precursor molecules are first adsorbed onto the silver surface, where their diffusion and orientation are constrained. This confinement promotes the desired cycloaddition pathway, leading to the formation of the aza researchgate.netradialene. chemistryviews.org The mechanism involves the selective activation of the isocyanide groups and the controlled formation of new carbon-carbon and carbon-nitrogen bonds. chemistryviews.org The steric hindrance provided by the chlorine atoms helps to ensure the orientational order of the final product. rhhz.net This approach of using surface-confined reactions opens up new avenues for the synthesis of complex organic materials with atomic precision. chemistryviews.orgmdpi.com
Radical-Mediated Transformations Involving the Isocyanide Moiety
The isocyanide group is known to participate in a variety of radical reactions, acting as an efficient acceptor for both electron-rich and electron-deficient radical species. researchgate.net This reactivity has been harnessed in radical cascade reactions to generate a diverse range of nitrogen-containing heterocyclic molecules. researchgate.net
Isonitrile insertion reactions are a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govcolumbia.edu These reactions often proceed through radical intermediates. For example, the radical addition of various compounds to isocyanides has been extensively studied. nih.govbeilstein-journals.org In a typical process, a radical initiator generates a radical species that adds to the carbon atom of the isonitrile group, forming an imidoyl radical intermediate. nih.govbeilstein-journals.orgacs.org This intermediate can then undergo further reactions, such as intramolecular cyclization or hydrogen abstraction, to yield the final product. nih.govbeilstein-journals.orgacs.org
The synthesis of phenanthridines, a class of nitrogen-containing fused heterocycles, can be achieved through the radical cyclization of 2-isocyanobiaryls. beilstein-journals.org This reaction involves the addition of a radical to the isocyano group to form an imidoyl radical, which then cyclizes onto the adjacent aryl ring. beilstein-journals.org While not specifically detailing the use of this compound, this methodology illustrates the general principle of isonitrile insertion in the synthesis of complex heterocyclic systems.
Imidoyl radicals are key intermediates in the radical-mediated transformations of isonitriles. nih.govbeilstein-journals.orgacs.org These species are typically short-lived and difficult to observe directly. acs.org However, their existence can be inferred from the reaction products and supported by theoretical calculations. acs.org
In the synthesis of 6-(difluoromethyl)phenanthridines, the reaction mechanism involves the generation of a difluoromethyl radical that adds to an isonitrile to form an imidoyl radical. acs.org This imidoyl radical then undergoes a rapid intramolecular cyclization. acs.org The presence of the imidoyl radical intermediate was supported by DFT calculations and trapping experiments with radical scavengers like TEMPO. acs.org
Furthermore, advanced techniques such as muon spin rotation (μSR) spectroscopy have been used to obtain direct information about imidoyl radical intermediates. acs.org By implanting muons into a sample containing an isonitrile, a muoniated imidoyl radical can be formed and characterized, providing valuable insights into its structure and reactivity. acs.org These studies have shown that the imidoyl radical can be stabilized by certain substituents, which can influence the course of the reaction. researchgate.net
Transformations of the Dichloro-Aryl Ring in Synthesis
The synthetic utility of this compound is largely derived from the transformations of its dichloro-aryl ring. The two chlorine atoms can be selectively functionalized, providing a pathway to a variety of substituted aromatic compounds. The regioselectivity of these reactions is influenced by the electronic effects of the isocyano group and the steric environment around the chlorine atoms.
Halogen Atom Functionalization Strategies
One of the primary strategies for the functionalization of the dichloro-aryl ring in this compound is through nucleophilic aromatic substitution (SNAr). The isocyano group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, making the chlorine atoms susceptible to displacement by nucleophiles.
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion). The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the reaction. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, can delocalize the negative charge of the intermediate, thereby stabilizing it and facilitating the reaction.
In the case of this compound, the isocyano group is located at the C-4 position. The chlorine atom at the C-2 position is ortho to the isocyano group, while the chlorine atom at the C-1 position is meta. Based on the principles of SNAr, the C-2 position is expected to be more activated towards nucleophilic attack due to the ability of the ortho-isocyano group to stabilize the negative charge of the Meisenheimer complex through resonance. The meta-positioned isocyano group, however, offers less stabilization. Consequently, selective mono-substitution at the C-2 position is anticipated under controlled reaction conditions. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially be employed in these transformations.
Cross-Coupling Reactions at Dichloro Positions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of aryl halides, and this compound is a suitable substrate for such transformations. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the dichloro positions.
The key challenge in the cross-coupling of dihalogenated arenes is achieving site-selectivity. In this compound, the two chlorine atoms are in electronically and sterically distinct environments, which can be exploited to achieve regioselective functionalization. The chlorine atom at the C-2 position is ortho to the isocyano group and is flanked by a chlorine atom at C-1, making it more sterically hindered but electronically activated. The chlorine atom at the C-1 position is meta to the isocyano group and is less sterically encumbered.
Research on the site-selective cross-coupling of other di- and polyhalogenated arenes has demonstrated that the choice of catalyst, ligand, base, and solvent can significantly influence the regioselectivity of the reaction. incatt.nlwhiterose.ac.ukcam.ac.uk For instance, the use of bulky phosphine (B1218219) ligands can direct the palladium catalyst to the less sterically hindered position, which in the case of this compound would be the C-1 position. Conversely, catalysts that are more sensitive to electronic effects might preferentially react at the more electron-deficient C-2 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, it is possible to achieve mono-arylation at either the C-1 or C-2 position of this compound. Subsequent coupling at the remaining chlorine atom can then provide access to unsymmetrically substituted biaryl compounds. Studies on dichloropyrimidines have shown that regioselective Suzuki couplings can be achieved with high efficiency. researchgate.net
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The principles of site-selectivity discussed for the Suzuki-Miyaura coupling are also applicable here. The Sonogashira coupling of 4,6-dichloro-2-pyrone has been shown to proceed with high regioselectivity, highlighting the potential for selective functionalization of dihaloarenes. rsc.org
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org The selective mono-amination of dihaloarenes can be challenging, but has been achieved through careful control of reaction parameters. researchgate.netorganic-chemistry.org For this compound, this reaction could provide a route to various substituted anilines, which are valuable intermediates in medicinal chemistry.
The table below summarizes the expected outcomes and controlling factors for the selective cross-coupling of this compound.
| Reaction Type | Coupling Partner | Expected Selective Position | Key Controlling Factors |
| Suzuki-Miyaura | Arylboronic acid | C-1 or C-2 | Catalyst/ligand choice, base, solvent |
| Sonogashira | Terminal alkyne | C-1 or C-2 | Catalyst/ligand choice, copper co-catalyst |
| Buchwald-Hartwig | Amine | C-1 or C-2 | Catalyst/ligand choice, base, temperature |
Advanced Spectroscopic and Computational Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of 1,2-Dichloro-4-isocyanobenzene. These methods measure the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the chemical environment of its constituent atoms. tanta.edu.eg
The isocyano group (–N≡C) exhibits a characteristic strong absorption band in the infrared spectrum, which is instrumental in identifying and characterizing isocyanide compounds. The position of this C≡N stretching vibration is sensitive to the electronic effects of the substituents on the aromatic ring. In aromatic isocyanides, this stretching frequency typically appears in the region of 2150-2100 cm⁻¹. For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to influence the electron density of the isocyano group, thereby affecting its stretching frequency.
Isocyanide-metal binding, which involves σ-donation and π-back-bonding, significantly impacts the energy of the isocyanide stretching mode. arxiv.org This makes the C≡N stretching frequency a sensitive probe for studying ligand-metal interactions. arxiv.orgnih.gov In copper(I) isocyanide complexes, a significant redshift in the C≡N stretching frequencies compared to the free ligands indicates the presence of π-back bonding interactions between the copper(I) centers and the isocyanide moieties. researchgate.net
The vibrational spectrum of this compound is not solely defined by its C≡N stretching frequency. The presence of chlorine atoms and the benzene (B151609) ring gives rise to a complex array of vibrational modes. The substitution pattern on the benzene ring influences the C-H stretching and bending vibrations, as well as the ring's own vibrational modes. uci.edu
The environment surrounding the molecule can also induce shifts in its vibrational frequencies. For instance, the interaction with solvents or binding to a metal surface can alter the vibrational signatures. arxiv.orgnih.gov Studies on similar molecules have shown that atomic-scale binding geometry can induce significant shifts in isocyanide stretching frequencies, sometimes even more so than changing the metal substrate. arxiv.orgnih.gov This highlights the sensitivity of vibrational spectroscopy to the immediate chemical environment of the molecule.
The table below summarizes key vibrational modes and their expected frequency ranges.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| C≡N Stretch | 2150 - 2100 | Strong intensity, characteristic of isocyanides. |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple bands possible. |
| C-Cl Stretch | 800 - 600 | Can be influenced by substitution pattern. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands characteristic of the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 1,2-dichloro-benzene, the aromatic protons exhibit distinct chemical shifts due to their different electronic environments. spectrabase.com Similarly, for this compound, the three aromatic protons would be expected to show separate signals, with their chemical shifts and coupling patterns providing definitive evidence for the substitution pattern on the benzene ring. rug.nl The proton ortho to the isocyano group is expected to be the most deshielded.
¹³C NMR spectroscopy would further confirm the structure by showing distinct signals for each of the seven carbon atoms in the molecule. The carbon atom of the isocyano group has a characteristic chemical shift, and the signals for the aromatic carbons would be split according to their proximity to the chlorine and isocyano substituents.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₃Cl₂N), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.98 g/mol ). biosynth.com
A key feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. whitman.edu Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound containing two chlorine atoms, such as this compound, will exhibit a characteristic pattern of molecular ion peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. whitman.edu
The fragmentation of this compound under electron ionization would likely involve the loss of the isocyano group (N≡C), chlorine atoms (Cl), or hydrogen cyanide (HCN). The analysis of these fragment ions provides valuable information for confirming the molecular structure. libretexts.orgdtic.mil
The table below shows the expected isotopic pattern for the molecular ion of this compound.
| Ion | m/z (approx.) | Relative Intensity |
| [M]⁺ (C₇H₃³⁵Cl₂N) | 171 | 100% |
| [M+2]⁺ (C₇H₃³⁵Cl³⁷ClN) | 173 | 65% |
| [M+4]⁺ (C₇H₃³⁷Cl₂N) | 175 | 10% |
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data. tau.ac.il Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular structures, energies, and spectroscopic properties. fiu.eduepfl.ch
DFT calculations are a valuable tool for studying the energetic and electronic properties of this compound. dntb.gov.ua These calculations can predict the molecule's optimized geometry, bond lengths, and bond angles with a high degree of accuracy. researchgate.net Furthermore, DFT can be used to calculate the molecule's electronic properties, such as its dipole moment, electron affinity, and ionization potential.
DFT calculations have been successfully employed to study the interaction of similar aromatic molecules with surfaces, providing insights into adsorption geometries and energies. mdpi.com For isocyanide-metal systems, DFT confirms that shifts in vibrational frequencies arise from atomic-scale variations in coordination environments. arxiv.orgnih.gov DFT-based frontier molecular orbital analysis has also been used to understand π-back bonding in metal-isocyanide complexes. researchgate.net
The energetic properties that can be calculated using DFT include the molecule's heat of formation and bond dissociation energies. These theoretical values are crucial for understanding the molecule's stability and reactivity.
Elucidation of Reaction Mechanisms and Transition States
The isocyanide functional group is known for its unique reactivity, participating in a wide array of reactions, particularly multicomponent reactions (MCRs). For this compound, its participation in the Passerini three-component reaction (P-3CR) provides a clear example of its reaction pathway. mdpi.com Isocyanide-based MCRs are a cornerstone in synthetic chemistry for creating molecular diversity with high efficiency. mdpi.com
The mechanism of the Passerini reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound (like an aldehyde), is generally understood to proceed through a series of concerted steps rather than a purely ionic pathway, especially in aprotic solvents. researchgate.net While specific computational studies detailing the transition states for reactions involving this compound are not extensively documented in the surveyed literature, a generally accepted mechanism can be proposed.
A proposed mechanism for the Passerini reaction involving this compound is illustrated below:
Initial Association : The reaction is believed to initiate with the association of the carboxylic acid and the aldehyde, often through hydrogen bonding. researchgate.net
Nucleophilic Attack : The isocyanide carbon of this compound, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a nitrilium ion intermediate. mdpi.com
Trapping of the Intermediate : The carboxylate anion then traps this highly reactive nitrilium intermediate.
Acyl Transfer : The final step is an intramolecular acyl transfer, often referred to as a Mumm rearrangement, which yields the final α-acyloxycarboxamide product. mdpi.com
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of chemical compounds. It posits that chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The unique reactivity of the isocyanide group in this compound can be rationalized using this concept.
The isocyanide functional group is amphiphilic; the terminal carbon atom exhibits both nucleophilic (via the carbon lone pair, related to the HOMO) and electrophilic (via the π* orbitals, related to the LUMO) character. bbhegdecollege.com The substituents on the phenyl ring significantly modulate the energies of these frontier orbitals and, consequently, the compound's reactivity.
In this compound, the two chlorine atoms are electron-withdrawing groups. Their presence is expected to have a pronounced effect on the electronic properties of the molecule:
LUMO Energy : The electron-withdrawing nature of the chlorine atoms is predicted to lower the energy of the LUMO. A lower-energy LUMO enhances the electrophilicity of the isocyanide carbon, making it more susceptible to attack by nucleophiles.
HOMO Energy : Correspondingly, the inductive effect of the chlorine atoms is expected to lower the energy of the HOMO. This would decrease the nucleophilicity of the isocyanide carbon compared to unsubstituted phenyl isocyanide.
This modulation of frontier orbital energies explains the compound's reactivity profile. For example, in the Passerini reaction, the nucleophilic attack from the isocyanide's HOMO initiates the process, while the electrophilicity of the resulting nitrilium intermediate is key to subsequent steps. While specific calculated values for the HOMO-LUMO energies of this compound are not available in the reviewed literature, the expected qualitative effects of the chloro-substituents can be summarized.
| Compound | Substituent Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Net Effect on Reactivity |
|---|---|---|---|---|
| Phenyl Isocyanide (Reference) | None | Baseline | Baseline | Balanced nucleophilicity/electrophilicity |
| This compound | Two electron-withdrawing Cl atoms | Lowered (Decreased Nucleophilicity) | Lowered (Increased Electrophilicity) | Enhanced susceptibility to nucleophilic attack on the π* system |
This FMO analysis is crucial for predicting how this compound will behave in various chemical reactions and for designing new synthetic pathways that exploit its unique electronic characteristics.
Applications in Contemporary Chemical Research
Role as a Key Building Block in Complex Organic Synthesis
The structural features of 1,2-dichloro-4-isocyanobenzene make it an essential starting material for constructing intricate molecular frameworks. cymitquimica.com The isocyano (-N≡C) group is particularly reactive and participates in a wide array of chemical transformations, especially in multicomponent reactions (MCRs) which allow for the efficient assembly of complex products in a single step. mdpi.com The presence of two chlorine atoms on the aromatic ring also provides sites for further functionalization or can be used to influence the electronic properties and reactivity of the molecule. solubilityofthings.comcymitquimica.com
This compound is instrumental in building complex organic molecules through reactions that leverage its isocyano functionality. A prime example is its use in the Passerini multicomponent reaction. This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxycarboxamide in a single, atom-economical step. mdpi.com
In a study demonstrating this application, this compound was reacted with benzaldehyde (B42025) and benzoic acid. The reaction, catalyzed by immobilized sulfuric acid on silica (B1680970) gel (H2SO4-SiO2), proceeded rapidly in aqueous media, yielding the corresponding α-acyloxycarboxamide product in high yield. mdpi.com This one-pot synthesis highlights the efficiency of using this isocyanide to generate structurally complex molecules from simple precursors. mdpi.com
| Reactant 1 (Isocyanide) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Catalyst | Medium | Reaction Time | Product Yield |
|---|---|---|---|---|---|---|
| This compound | Benzaldehyde | Benzoic acid | H₂SO₄·SiO₂ | Aqueous | 10 min | 73% |
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. kit.edufrontiersin.orgnih.gov Isocyanides are highly valuable building blocks for synthesizing these ring systems. organic-chemistry.orgmdpi.com The reactivity of the isocyano group in this compound makes it a key component in reactions designed to form various heterocyclic scaffolds. frontiersin.orgmdpi.com
Multicomponent reactions like the Passerini and Ugi reactions, which frequently employ isocyanides, are powerful methods for producing libraries of drug-like molecules that often feature heterocyclic cores. mdpi.com The product of the Passerini reaction using this compound, an α-acyloxycarboxamide, is itself a scaffold that can be a precursor to more complex nitrogen-containing structures. mdpi.com The general utility of isocyanides in cyclization and annulation reactions to create diverse heterocycles such as oxadiazoles, imidazolidines, and pyridines underscores the potential of this compound in this field. frontiersin.orgorganic-chemistry.org
Contributions to Diversity-Oriented Synthesis for Chemical Space Exploration
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. cam.ac.ukcam.ac.ukscispace.com This approach contrasts with traditional target-oriented synthesis by focusing on generating a wide variety of molecular frameworks rather than a single target molecule. scispace.com Multicomponent reactions (MCRs) are a cornerstone of DOS because they can generate significant molecular complexity and diversity in a single step from multiple starting materials. mdpi.comresearchgate.net
This compound is an ideal reagent for DOS strategies due to its nature as an isocyanide, a key reactant in powerful MCRs. mdpi.comrug.nl Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are foundational to both combinatorial chemistry and DOS, playing a crucial role in the development of compound libraries for drug discovery. mdpi.com By incorporating this compound into an MCR-based DOS workflow, chemists can systematically generate a library of compounds with a shared core derived from the isocyanide but with varied appendages from the other reaction components. This allows for the efficient exploration of the structure-activity relationships of the resulting molecules. researchgate.net
Development of Advanced Materials and Polymers
The unique electronic and reactive properties of this compound also lend themselves to applications in materials science. It serves as a precursor for specialized polymers and can be used in the precise fabrication of nanoscale structures.
The compound is of significant interest in materials science for its utility in synthesizing specialized polymers. solubilityofthings.com The reactivity of the isocyanate group (note: the source uses "isocyanate" but the context of reactivity applies to isocyanides as well) allows it to be incorporated into polymer chains. The presence of the dichlorinated aromatic ring can impart desirable characteristics to the resulting polymers, such as enhanced stiffness, thermal stability, and chemical resistance. solubilityofthings.com
On-surface synthesis, a bottom-up approach to creating well-defined nanostructures directly on a substrate, represents a frontier in materials science. A study using a close structural analog, 1,4-dichloro-2-isocyanobenzene (B1334106) (DCICB), demonstrates the potential of such molecules in this field. rhhz.net In this research, DCICB was used as a precursor to fabricate novel carbon-based nanostructures on a silver surface (Ag(111)). rhhz.net
The chlorine substituents played a critical role by creating steric hindrance that guided the assembly and reaction on the silver surface. This control ensured the reaction's selectivity and resulted in a product with high orientational order. rhhz.net This work provides a powerful example of how the specific substitution pattern of a molecule like this compound can be exploited to direct the formation of precisely tailored nanostructures. rhhz.net
| Precursor Molecule | Substrate | Key Molecular Feature | Outcome |
|---|---|---|---|
| 1,4-Dichloro-2-isocyanobenzene (DCICB) | Ag(111) | Chlorine substituents providing steric hindrance | Selective reaction and formation of nanostructures with high orientational order |
Research Probes in Biochemical Systems, including Enzyme Inhibition Studies
The isocyanide functional group (-N≡C) is known for its unique electronic properties and reactivity, making compounds containing this moiety valuable as ligands for metal centers in metalloenzymes and as reactive probes for enzyme active sites. Aryl isocyanides, in particular, have been investigated for their interactions with various enzyme systems. While detailed studies focusing specifically on this compound are not extensively documented in publicly available research, the broader class of aryl isocyanides serves as a pertinent model for its potential applications and mechanisms of action in biochemical contexts.
Research into the biological activities of isonitriles has revealed their potential as inhibitors of essential metabolic enzymes. researchgate.netnih.gov The isocyanide group can act as a reactive "warhead," capable of forming covalent bonds with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition. researchgate.netnih.govlibretexts.org This reactivity is a key feature of their function as biochemical probes.
A significant area of investigation for aryl isocyanides is their interaction with heme-containing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govsemanticscholar.org These enzymes are central to the metabolism of a vast array of xenobiotics. semanticscholar.orgnih.gov Isocyanides can bind to the heme iron in the active site of CYP enzymes, modulating their catalytic activity. This interaction has been leveraged to study enzyme mechanisms. For instance, the parent compound, isocyanobenzene, has been utilized as a tool in studying the inhibition mechanism of the reconstituted cytochrome P450scc-linked monooxygenase system. chemicalbook.com The binding of the isocyanide perturbs the enzyme's function, allowing researchers to probe the structure and reactivity of the active site.
Recent studies on libraries of monoisonitriles have provided deeper insight into their mechanism of action against bacterial pathogens. This research identified that certain aryl isocyanides act as potent growth inhibitors by covalently modifying essential metabolic enzymes at their active site cysteine residues. researchgate.netnih.gov Two such enzymes identified were FabF, involved in fatty acid synthesis, and GlmS, a key enzyme in the hexosamine pathway. researchgate.net This demonstrates a mechanism where the isocyanide directly targets and covalently inhibits enzyme function, highlighting the potential for compounds like this compound to be used as probes to identify and study enzymes with reactive cysteine residues. researchgate.netnih.gov
The table below summarizes the findings on the inhibitory activities of related aryl isocyanides, providing a framework for the potential biochemical applications of this compound.
Interactive Data Table: Enzyme Inhibition by Aryl Isocyanides
| Compound/Class | Target Enzyme(s) | Mechanism of Action | Research Context |
| Isocyanobenzene | Cytochrome P450scc-linked monooxygenase system | Binds to the heme iron center, leading to inhibition. chemicalbook.com | Used as a research probe to investigate the enzyme's inhibition mechanism. chemicalbook.com |
| Monoisonitrile Library | FabF (Fatty Acid Biosynthesis) | Covalent modification of the active site cysteine residue, leading to functional inhibition. researchgate.netnih.gov | Screened for antimicrobial activity; identified as a potent bacteriostatic agent against Gram-positive bacteria. nih.gov |
| Monoisonitrile Library | GlmS (Hexosamine Pathway) | Covalent modification of the active site cysteine residue, leading to functional inhibition. researchgate.netnih.gov | Screened for antimicrobial activity; identified as a potent bacteriostatic agent against Gram-positive bacteria. nih.gov |
| Aryl Isocyanides (General) | Cytochrome P450 (CYP) Enzymes | Potential for inhibition through interaction with the heme cofactor. nih.gov | A known interaction that can lead to cytotoxicity and requires consideration in drug development. nih.gov |
Future Perspectives and Research Directions
Design of Novel Catalytic Systems for Enhanced Isocyanide Reactivity
The isocyanide functional group is a cornerstone of multicomponent reactions (MCRs), valued for its ability to act as both a nucleophile and an electrophile. researchgate.net However, the reactivity of aryl isocyanides like 1,2-dichloro-4-isocyanobenzene can be modulated by the electronic effects of its substituents. Future research is poised to develop sophisticated catalytic systems to overcome existing limitations and unlock new reaction pathways.
Transition metal catalysis has been a focal point for enhancing isocyanide reactivity, with metals like palladium, copper, and rhodium being extensively studied. sioc-journal.cn Future efforts will likely concentrate on the design of novel ligands that can fine-tune the steric and electronic environment of the metal center. This will enable more precise control over reaction outcomes, including regioselectivity and stereoselectivity, which are critical in the synthesis of complex molecules such as pharmaceuticals and natural products. For instance, the development of chiral ligands could pave the way for enantioselective reactions involving this compound, a currently challenging area. sci-hub.se
Organocatalysis presents another promising frontier. tandfonline.com Lewis and Brønsted acids have been shown to activate isocyanides towards nucleophilic attack. rsc.org The future in this domain lies in the design of more potent and selective organocatalysts. This includes the exploration of dual-catalysis systems where two different organocatalysts work in concert to activate both the isocyanide and its reaction partner, leading to novel transformations that are not achievable with single catalysts.
The following table summarizes potential catalytic strategies and their expected impact on the reactivity of this compound:
| Catalytic System | Catalyst Type | Potential Advantages | Research Focus |
| Transition Metal Catalysis | Palladium, Copper, Rhodium with novel ligands | High efficiency, control over selectivity, access to new bond formations. sioc-journal.cn | Design of chiral and electronically-tuned ligands for asymmetric synthesis. |
| Organocatalysis | Chiral Brønsted acids, Lewis bases, dual-catalysis systems | Metal-free reactions, environmentally benign, unique reactivity modes. tandfonline.comrsc.org | Development of highly active and selective catalysts for complex MCRs. |
| Photoredox Catalysis | Ruthenium or Iridium complexes | Mild reaction conditions, generation of radical intermediates, novel reaction pathways. | Exploration of light-induced transformations of this compound. |
Mechanistic Elucidation of Emerging Reaction Pathways
A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods. For this compound, while its participation in classical isocyanide reactions like the Passerini and Ugi reactions is known, there is a growing interest in uncovering and understanding more unconventional reaction pathways. rsc.orgmdpi.com
Future research will heavily rely on a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, alongside computational modeling. These studies will aim to identify and characterize key reactive intermediates, transition states, and reaction byproducts. For example, the chlorine substituents on the benzene (B151609) ring can influence the electronic properties of the isocyanide group and may also participate in the reaction, leading to unexpected outcomes. rhhz.net Mechanistic investigations will be crucial to harness these effects for synthetic advantage.
One area of focus will be the exploration of radical-mediated reactions involving this compound. The isocyanide group can act as a radical acceptor, and the dichloro-substituted ring could influence the stability and reactivity of the resulting radical intermediates. Elucidating these pathways could lead to the development of novel C-C and C-heteroatom bond-forming reactions.
Development of Predictive Computational Models for Dichloro-Isocyanobenzene Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experiments alone. numberanalytics.com For this compound, the development of accurate and predictive computational models is a key research direction.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. researchgate.net Future computational work will likely involve the use of advanced DFT functionals and basis sets to accurately model the properties of this compound and its derivatives. These models can be used to predict reaction outcomes, screen for optimal catalysts, and understand the intricate details of reaction mechanisms at the atomic level. For instance, DFT calculations can help in understanding the bond dissociation energies and simulating hydrolysis pathways.
Machine learning and artificial intelligence are also poised to make a significant impact. nih.gov By training algorithms on large datasets of experimental and computational data, it may become possible to predict the reactivity and properties of new this compound derivatives with high accuracy. This data-driven approach could significantly accelerate the discovery of new reactions and materials.
The table below outlines key areas for computational model development:
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies, catalyst design | Accurate prediction of transition state energies, reaction pathways, and catalyst-substrate interactions. researchgate.net |
| Molecular Dynamics (MD) | Simulation of supramolecular assemblies | Understanding the dynamics of self-assembly and the stability of resulting nanostructures. rhhz.net |
| Machine Learning / AI | Predictive modeling | Rapid prediction of reactivity, screening of virtual libraries for desired properties. nih.gov |
Integration of Dichloro-Isocyanobenzene Derivatives in Supramolecular Assemblies and Nanotechnology
The unique electronic and structural features of this compound make it an attractive building block for the construction of functional supramolecular systems and nanomaterials. icn2.catrsc.org The isocyanide group can coordinate to metal centers, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. The dichlorophenyl moiety can engage in various non-covalent interactions, such as π-π stacking and halogen bonding, which can be used to direct the self-assembly of molecules into well-defined architectures.
Future research in this area will focus on the rational design of this compound derivatives that can self-assemble into structures with specific functions. For example, by incorporating photoresponsive or redox-active units, it may be possible to create "smart" materials that can change their properties in response to external stimuli. ub.edu
In nanotechnology, this compound derivatives could be used as ligands to stabilize and functionalize nanoparticles, or as molecular components in the construction of molecular electronic devices. The ability to precisely control the arrangement of these molecules on surfaces is a key challenge that will require advances in surface chemistry and characterization techniques. rhhz.net The steric hindrance provided by the chlorine substituents has been noted to be beneficial for ensuring reaction selectivity and the orientational order of products on surfaces like Ag(111). rhhz.net
The potential applications for these materials are vast, ranging from catalysis and sensing to drug delivery and molecular electronics. The continued exploration of this compound in this context is expected to yield exciting new discoveries and technologies.
Q & A
Basic: What are the recommended safety protocols for handling 1,2-Dichloro-4-isocyanobenzene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if ventilation is insufficient .
- Engineering Controls: Conduct reactions in a fume hood or glovebox to minimize inhalation exposure. Install localized exhaust systems to capture vapors .
- Emergency Measures: Ensure access to safety showers and eyewash stations. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry area. Avoid prolonged storage due to potential degradation .
Basic: How can researchers synthesize this compound, and what precursors are typically involved?
Methodological Answer:
- Synthetic Route: A common method involves reacting 3,4-dichloroaniline with phosgene or triphosgene in anhydrous dichloromethane. The reaction requires strict temperature control (0–5°C) to minimize side reactions .
- Precursors:
- 3,4-Dichloroaniline (CAS 95-76-1): Primary amine precursor.
- Triphosgene : Safer alternative to gaseous phosgene.
- Workup: Quench excess phosgene with ice-cold water, followed by extraction and purification via column chromatography (silica gel, hexane/ethyl acetate) .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm the isocyanate group (N=C=O) via sharp absorption bands at ~2270 cm⁻¹ .
- NMR:
- ¹H NMR: Aromatic protons appear as doublets (δ 7.4–7.6 ppm) due to adjacent chlorine substituents.
- ¹³C NMR: Isocyanate carbon resonates at ~125–130 ppm .
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 188 (C₇H₃Cl₂NO⁺) with fragments at m/z 153 (loss of Cl) .
Advanced: How can researchers design experiments to study the reactivity of the isocyanate group in nucleophilic addition reactions?
Methodological Answer:
- Experimental Variables:
- Nucleophiles: Test amines (primary/secondary), alcohols, or thiols.
- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Catalysts: Screen Lewis acids (e.g., ZnCl₂) for rate enhancement.
- Kinetic Monitoring: Use in-situ FT-IR or HPLC to track isocyanate consumption. Calculate rate constants under varying temperatures (Arrhenius analysis) .
Advanced: How should researchers resolve contradictions in reported thermal stability data for this compound across solvent systems?
Methodological Answer:
- Contradiction Analysis Framework:
- Reproduce Conditions: Replicate studies using identical solvents (e.g., DMSO vs. THF) and purity grades.
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify decomposition exotherms.
- Solvent Interactions: Use computational modeling (DFT) to assess solvent-isocyanate hydrogen bonding effects .
- Mitigation: Pre-dry solvents over molecular sieves to eliminate moisture-induced degradation .
Advanced: What methodologies are recommended for studying environmental degradation pathways of this compound in aquatic systems?
Methodological Answer:
- Simulated Environments:
- Hydrolysis: Incubate compound in buffered solutions (pH 4–9) at 25°C. Monitor via LC-MS for phenylurea derivatives.
- Photolysis: Expose to UV light (λ = 254 nm) and identify nitroso/byproducts using GC-MS .
- Ecotoxicology: Use Daphnia magna bioassays to assess acute toxicity (EC₅₀) and correlate with degradation intermediates .
Advanced: How can researchers optimize reaction yields when using this compound as a crosslinking agent in polymer synthesis?
Methodological Answer:
- Parameter Screening:
- Stoichiometry: Vary isocyanate:hydroxyl group ratios (1:1 to 1:2).
- Temperature: Optimize between 60–80°C to balance reactivity vs. side reactions.
- Real-Time Monitoring: Use rheometry to track viscosity changes, indicating crosslinking progression.
- Post-Polymerization Analysis: Confirm urethane/urea linkages via solid-state NMR or FT-IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
